5-(1,3-Benzodioxol-5-yl)-N-phenyl-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(1,3-Benzodioxol-5-yl)-N-phenyl-1,3,4-oxadiazol-2-amine is a compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound features a benzodioxole moiety fused with an oxadiazole ring, which is further connected to a phenylamine group. The combination of these functional groups imparts distinct chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzodioxol-5-yl)-N-phenyl-1,3,4-oxadiazol-2-amine typically involves the formation of the oxadiazole ring followed by the introduction of the benzodioxole and phenylamine groups. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The benzodioxole moiety can be introduced via a palladium-catalyzed cross-coupling reaction, while the phenylamine group can be attached through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening for catalyst optimization in the cross-coupling reactions .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzodioxol-5-yl)-N-phenyl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The phenylamine group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(1,3-Benzodioxol-5-yl)-N-phenyl-1,3,4-oxadiazol-2-amine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A synthetic cathinone with stimulant properties.
2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: A compound with potential anticancer activity.
Uniqueness
5-(1,3-Benzodioxol-5-yl)-N-phenyl-1,3,4-oxadiazol-2-amine is unique due to its combination of a benzodioxole moiety with an oxadiazole ring and a phenylamine group, which imparts distinct chemical and biological properties. Its ability to induce apoptosis in cancer cells and its potential therapeutic applications make it a compound of significant interest .
Properties
CAS No. |
67829-21-4 |
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Molecular Formula |
C15H11N3O3 |
Molecular Weight |
281.27 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-phenyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H11N3O3/c1-2-4-11(5-3-1)16-15-18-17-14(21-15)10-6-7-12-13(8-10)20-9-19-12/h1-8H,9H2,(H,16,18) |
InChI Key |
UQRGDXNZCZWZES-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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